(3,4-Dimethoxyphenyl){4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone
Description
(3,4-Dimethoxyphenyl){4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone is a piperazine-based methanone derivative characterized by a 3,4-dimethoxyphenyl group and a 4-nitrophenyl carbonyl substituent. Its synthesis typically involves coupling reactions between substituted phenylcarbonyl chlorides and piperazine derivatives under basic conditions, as exemplified in related compounds from and .
Properties
Molecular Formula |
C20H21N3O6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C20H21N3O6/c1-28-17-8-5-15(13-18(17)29-2)20(25)22-11-9-21(10-12-22)19(24)14-3-6-16(7-4-14)23(26)27/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
XTLAKOURZMFVAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DIMETHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(3,4-DIMETHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with piperazine moieties exhibit significant antimicrobial properties. A study highlighted the synthesis of various piperazine derivatives, including those similar to (3,4-Dimethoxyphenyl){4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone, which showed promising in vitro activity against mycobacterial strains . The presence of the nitrophenyl group may enhance this activity by increasing lipophilicity.
Anticancer Potential
The compound has been evaluated for its anticancer properties. Similar piperazine derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, studies on related compounds have shown effectiveness against breast cancer cell lines, suggesting a potential application for (3,4-Dimethoxyphenyl){4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone in oncology .
Neurological Applications
The ability of this compound to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Research on similar compounds has indicated neuroprotective effects, potentially modulating neurotransmitter systems and offering therapeutic benefits in conditions such as depression or anxiety .
Plant Growth Enhancement
Emerging studies suggest that derivatives of this compound can enhance plant growth and stress tolerance. Specifically, research has shown that certain piperazine derivatives can increase crop yields under abiotic stress conditions . This application is particularly relevant for improving agricultural productivity in challenging environments.
Case Study 1: Antimycobacterial Activity
A study conducted on novel N-arylpiperazines demonstrated significant antimicrobial activity against Mycobacterium tuberculosis strains. The synthesized compounds were tested for their efficacy, revealing a correlation between structural modifications and enhanced activity .
Case Study 2: Cancer Cell Proliferation Inhibition
In a comparative analysis of piperazine derivatives, one study reported that specific modifications led to improved inhibitory effects on cancer cell lines. The results indicated that the incorporation of nitro groups was crucial for enhancing anticancer activity .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of (3,4-DIMETHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, the nitro group may participate in redox reactions, while the piperazine ring can interact with neurotransmitter receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
The following table highlights key structural analogues and their distinguishing features:
Functional Group Impact on Physicochemical Properties
- This is shared with compounds like cyclohexyl[4-(4-nitrophenyl)piperazin-1-yl]methanone and (3-chloro-4-methylphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone . However, nitro groups may reduce aqueous solubility compared to amino or methoxy derivatives .
- Methoxy Groups (OCH₃): The 3,4-dimethoxyphenyl moiety increases lipophilicity (logP ~3–4), as seen in the target compound and (4-(4-fluorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone . This can enhance membrane permeability but may require formulation optimization for bioavailability.
- Halogen Substitutions: Fluorine (e.g., in compound 333430-97-0 ) or chlorine (e.g., Filastatin ) improves metabolic stability and target affinity via steric and electronic effects.
Key Research Findings
- Solubility Challenges: Methanones with nitro groups (e.g., ’s compounds 12–13) often exhibit poor aqueous solubility, necessitating prodrug strategies or formulation with solubilizing agents .
- Metabolic Stability: Fluorinated analogues (e.g., 333430-97-0 ) demonstrate reduced CYP450-mediated metabolism compared to non-halogenated variants.
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (NO₂, Cl) enhance target affinity but may increase toxicity. Methoxy groups balance lipophilicity and solubility, making them preferable for CNS-targeted agents .
Biological Activity
The compound (3,4-Dimethoxyphenyl){4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a piperazine ring substituted with a nitrophenyl carbonyl group and a dimethoxyphenyl moiety, which may influence its biological interactions.
Anticancer Activity
Research has indicated that compounds containing piperazine moieties exhibit significant anticancer properties. A study on similar piperazine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The specific compound under discussion may share these properties due to its structural similarities.
Enzyme Inhibition
Piperazine derivatives have also been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that the compound can bind effectively to the active sites of AChE, potentially leading to therapeutic applications in cognitive disorders .
Antimicrobial Activity
The presence of the nitrophenyl group is notable as nitro compounds are often associated with antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating that this compound might possess similar activity .
The mechanisms through which (3,4-Dimethoxyphenyl){4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone exerts its biological effects include:
- Inhibition of Enzymatic Activity : By binding to specific enzymes, it can modulate biochemical pathways involved in disease progression.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.
- Antioxidant Activity : Some studies suggest that piperazine derivatives may exhibit antioxidant properties, contributing to their protective effects against cellular damage.
Study 1: Anticancer Efficacy
In a comparative study involving several piperazine derivatives, it was found that those with electron-withdrawing groups like nitrophenyl showed enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of substituent effects on biological activity .
Study 2: Enzyme Inhibition
A virtual screening study revealed that certain piperazine derivatives bind effectively at the catalytic sites of AChE. The binding affinity was significantly influenced by the presence of substituents like nitrophenyl and methoxy groups, suggesting a potential for developing new AChE inhibitors from this class of compounds .
Data Table: Biological Activities of Related Piperazine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
